molecular formula C8H12N2 B1591525 3-(Pyridin-4-yl)propan-1-amine CAS No. 30532-36-6

3-(Pyridin-4-yl)propan-1-amine

Cat. No. B1591525
CAS RN: 30532-36-6
M. Wt: 136.19 g/mol
InChI Key: JURFPUSNTWSSPJ-UHFFFAOYSA-N
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Description

“3-(Pyridin-4-yl)propan-1-amine” is a chemical compound with the CAS Number: 30532-36-6 and a molecular weight of 136.2 . It has a linear formula of C8H12N2 .


Synthesis Analysis

The synthesis of “this compound” involves a reaction with sodium hydroxide and hydrazine hydrate in methanol and chloroform . The reaction mixture is refluxed for three hours, then an insoluble matter is filtered out, and the filtrate is concentrated under reduced pressure. Chloroform and a 4 N aqueous sodium hydroxide solution are added to the residue, layers are separated, and the organic layer is dried over sodium sulfate. The organic layer is concentrated under reduced pressure and then distilled under reduced pressure to give the compound as a colorless oily matter .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C8H12N2/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5,9H2 .


Chemical Reactions Analysis

“this compound” can be used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido .


Physical And Chemical Properties Analysis

“this compound” is a light yellow to red-brown liquid . It has a boiling point of 248.2°C at 760 mmHg .

Scientific Research Applications

Complexation with Metal Ions

The compound 3-(Pyridin-4-yl)propan-1-amine demonstrates significant potential in complexation with metal ions. For instance, a study explored the complexation of this compound with Cadmium(II), resulting in a tetradentate ligand with potential applications in coordination chemistry (Hakimi et al., 2013).

Schiff Base Complex Synthesis

This compound has been used in the synthesis of Schiff base complexes. An example is its use in creating a Zn(II) Schiff base complex, highlighting its versatility in forming complexes with various metals (Rezaeivala, 2017).

Coordination Chemistry with Zinc(II)

Research involving this compound has focused on its coordination chemistry with zinc(II). This includes the synthesis of unsymmetrical tripodal amines containing this compound and their complexation with zinc(II), providing insights into coordination chemistry and theoretical studies (Keypour et al., 2018).

Catalytic Applications

The compound has been studied for its role in catalytic applications. For example, its derivatives have been used in ethylene dimerization catalysts, indicating its potential in industrial catalysis (Nyamato et al., 2015).

Ruthenium Carbene Catalysts

It is also involved in the development of ruthenium carbene catalysts, as evidenced by studies focusing on complexes containing derivatives of this compound for olefin epoxidation (Dakkach et al., 2014).

Antimicrobial Studies

There has been research into the antimicrobial applications of compounds derived from this compound, indicating its potential use in pharmaceutical and medicinal chemistry (Tayade et al., 2012).

Safety and Hazards

The safety information for “3-(Pyridin-4-yl)propan-1-amine” includes the GHS07 Pictogram. The signal word is “Warning”. Hazard statements include H302, H315, H319, H332, H335. Precautionary statements include P261, P280 .

Future Directions

The future directions of “3-(Pyridin-4-yl)propan-1-amine” could involve its use in the synthesis of new promising imidazole and pyrimidine-containing compounds . It could also be used in the development of materials with nonlinear optical properties .

Mechanism of Action

Target of Action

It is used in various organic synthesis transformations , suggesting that it may interact with a variety of molecular targets depending on the specific context.

Mode of Action

It is known to be used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido-[2,3-b]azepine . This suggests that 3-(Pyridin-4-yl)propan-1-amine may act as a nucleophile, reacting with electrophilic sites on its target molecules.

Biochemical Pathways

Given its use in organic synthesis transformations , it is likely that the compound could influence a variety of biochemical pathways depending on the specific context.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant . These properties suggest that this compound may have good bioavailability.

Result of Action

Given its use in organic synthesis transformations , it is likely that the compound could have a variety of effects depending on the specific context.

Action Environment

It is known to be stable at room temperature . This suggests that this compound may be relatively stable under a variety of environmental conditions.

properties

IUPAC Name

3-pyridin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURFPUSNTWSSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559221
Record name 3-(Pyridin-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30532-36-6
Record name 3-(Pyridin-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-4-yl)propan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

N-[3-(4-Pyridyl)propyl]phthalimide (67.1 g, 252 mmol) was mixed with methanol (504 ml) and hydrazine monohydrate (18.3 ml, 378 mmol), and the mixture was refluxed for three hours. The reaction mixture was allowed to stand, then an insoluble matter was filtered out, and the filtrate was concentrated under reduced pressure. Chloroform (1 liter) and a 4 N aqueous sodium hydroxide solution (500 ml) were added to the residue, layers were separated, and the organic layer was dried over sodium sulfate. The organic layer was concentrated under reduced pressure and then distilled under reduced pressure to give 20.5 g (60%) of the titled compound as a colorless oily matter.
Quantity
67.1 g
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18.3 mL
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504 mL
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Yield
60%

Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Add a solution of hydrazine (4.0 mL) in methanol (200 mL) to 2-(3-pyridin-4-yl-propyl)isoindole-1,3-dione (8.0 g, 30 mmol). After 48 hours, filter the mixture and concentrate the filtrate, triturate with methylene chloride (150 mL), and filter a second time. Perform the filtrate via flash chromatography on silica gel eluting with 80:18:2 CHCl3/MeOH/concentrated NH4OH) to afford the title compound as a yellow oil (3.42 g). MS: m/e=137 (MH+).
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4 mL
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8 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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